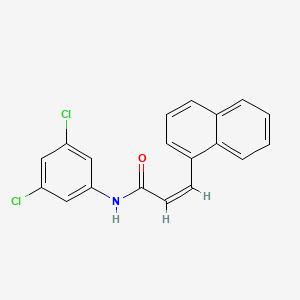![molecular formula C17H21N3O3 B2540099 4-(4-羟基苯基)-6-戊基-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮 CAS No. 941999-67-3](/img/structure/B2540099.png)
4-(4-羟基苯基)-6-戊基-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.
BenchChem offers high-quality 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
治疗潜力
吡啶并嘧啶类化合物,包括该化合物,已显示出治疗潜力,并且已被批准用于治疗 。 它们因其生物学潜力而备受关注 .
抗肿瘤活性
吡啶并嘧啶部分存在于相关药物中,并在开发新的治疗方法中得到了研究 。 例如,吡啶甲嘧啶,一种嘧啶衍生物,抑制了二氢叶酸还原酶 (DHFR) 并在大鼠癌肉瘤中显示出良好的抗肿瘤效果 .
PARP-1 抑制剂
吡喃[2,3-d]嘧啶-2,4-二酮衍生物已被合成作为潜在的聚 (ADP-核糖) 聚合酶-1 (PARP-1) 抑制剂 。 PARP-1 抑制剂已被用作与 DNA 损伤性细胞毒剂组合使用的增强剂,以破坏癌细胞 DNA 修复机制,导致基因组功能障碍和细胞死亡 .
抗增殖活性
合成的吡喃[2,3-d]嘧啶-2,4-二酮类似物被评估了它们对 MCF-7 和 HCT116 人类癌细胞系的抗增殖活性 。 一些化合物显示出有希望的活性,其中化合物 S2 和 S7 成为了最有效的 PARP-1 抑制剂 .
抗炎活性
据报道,嘧啶类化合物具有抗炎活性 。 在 Cu 催化下,4-HO-TEMPO 促进的商业级脒与饱和酮的 [3 + 3] 环化反应已报道了一种有效且平滑的合成功能上至关重要的嘧啶的方法 .
抗癌活性
噻唑并嘧啶衍生物针对人癌细胞系和原发性 CLL 细胞进行了研究 。 其中一种衍生物对这些细胞系表现出优异的抗癌活性,并导致细胞通过凋亡死亡,因为它抑制了 CDK 酶 .
作用机制
Target of Action
Pyridopyrimidine derivatives, a class of compounds to which this molecule belongs, have been reported to target several proteins such as dihydrofolate reductase (dhfr), some kinases like the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase . These proteins play crucial roles in cellular processes such as cell growth and division, signal transduction, and metabolic reactions.
Mode of Action
It’s known that pyridopyrimidine derivatives interact with their targets, leading to changes in the function of these proteins . For instance, inhibitors of DHFR prevent the conversion of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis, thereby inhibiting cell growth.
Biochemical Pathways
Given the targets mentioned above, it can be inferred that this compound may affect pathways related to cell growth and division, signal transduction, and metabolism .
Pharmacokinetics
It’s noted that the degree of lipophilicity of a drug, which refers to its affinity for a lipid environment, allows it to diffuse easily into cells . This suggests that this compound may have good bioavailability.
Result of Action
Pyridopyrimidine derivatives have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, antituberculosis, and anticancer activities . This suggests that this compound may have similar effects.
生化分析
Biochemical Properties
The compound 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has shown significant inhibitory activity against α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism . The compound binds to the active site of the enzyme, leading to a decrease in its activity .
Cellular Effects
In cellular contexts, 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has demonstrated potential anti-diabetic and anti-inflammatory effects . It has been observed to inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
Molecular Mechanism
The molecular mechanism of action of 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves binding to the active site of α-glucosidase, leading to a decrease in the enzyme’s activity . This binding interaction is stable, as indicated by molecular dynamic simulation studies .
Temporal Effects in Laboratory Settings
While specific temporal effects of 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione in laboratory settings have not been extensively reported, the compound’s inhibitory effects on α-glucosidase have been observed to be significant .
Metabolic Pathways
Given its inhibitory activity against α-glucosidase, it can be inferred that this compound may interact with metabolic pathways related to carbohydrate metabolism .
属性
IUPAC Name |
4-(4-hydroxyphenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-3-4-9-20-10-13-14(16(20)22)15(19-17(23)18-13)11-5-7-12(21)8-6-11/h5-8,15,21H,2-4,9-10H2,1H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIQHPAIOYEDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2540017.png)




![2-(4-FLUOROPHENOXY)-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}ACETAMIDE](/img/structure/B2540026.png)


![[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2540030.png)

![(2-Ethoxypyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540032.png)

![ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2540039.png)
